(Butane-1,1-diyl)bis(diiodoborane)
Description
The compound "(Butane-1,1-diyl)bis(diiodoborane)" is hypothesized to feature a central butane-1,1-diyl backbone bridging two diiodoborane groups. Despite this gap, structurally analogous compounds with the butane-1,1-diyl moiety—linked to aromatic, heterocyclic, or phenolic systems—are well-documented.
Properties
CAS No. |
826990-04-9 |
|---|---|
Molecular Formula |
C4H8B2I4 |
Molecular Weight |
585.35 g/mol |
IUPAC Name |
1-diiodoboranylbutyl(diiodo)borane |
InChI |
InChI=1S/C4H8B2I4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3 |
InChI Key |
SZECMLAVYKKYCF-UHFFFAOYSA-N |
Canonical SMILES |
B(C(B(I)I)CCC)(I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Butane-1,1-Diyl Compounds
The following compounds share the butane-1,1-diyl group and exhibit diverse functional properties, enabling a comparative analysis:
Table 1: Key Properties of Butane-1,1-Diyl Analogues
Structural and Functional Insights
BMB (C₁₈H₂₀O₄) :
- Antioxidant Activity :
- In Rancimat tests, BMB outperformed MPBHQ (a synthetic antioxidant) with an oxidation inhibition rate ~20% higher .
- DPPH radical scavenging activity (IC₅₀ = 12.5 µM) surpassed TBHQ (IC₅₀ = 25.8 µM) but was weaker than its precursor, 4-methylcatechol (HPC), due to steric hindrance from the butane-1,1-diyl bridge .
Bis-Indole Derivatives :
- Physical States : Vary from oils (e.g., compound 6 in ) to high-melting solids (e.g., compound 12, MP = 249–251°C) .
- Reactivity : Bromo-substituted indoles (e.g., compounds 6–10) exhibit moderate yields (43–74%) in Suzuki-Miyaura couplings, suggesting utility in cross-coupling reactions .
Phenolic Antioxidants: The tert-butyl and methyl groups in 4,4'-(butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol) enhance steric protection of phenolic -OH groups, prolonging antioxidant efficacy in lipid-rich systems .
Comparative Analysis of Key Features
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